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Compound of Interest

Compound Name: 2,6-Dichloropyridine-4-methanol

CAS No.: 101990-69-6

Cat. No.: B031471 Get Quote

CAS: 101990-69-6 | Formula: C₆H₅Cl₂NO | M.W.: 178.02 g/mol [1]

Executive Summary
2,6-Dichloropyridine-4-methanol is a critical halogenated heterocyclic building block, most

notably serving as a key intermediate in the synthesis of ALK inhibitors such as Crizotinib.[1] Its

structural integrity is defined by the symmetry of the 2,6-dichloro substitution, which simplifies

its NMR profile but requires rigorous quality control to distinguish it from potential regioisomers

or over-reduced byproducts.[1][2]

This guide provides a standardized spectroscopic profile (NMR, IR, MS) and a validated

synthesis workflow to ensure high-purity isolation for downstream pharmaceutical applications.

[1][2][3]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule (C₂v point group) results in a simplified proton and carbon

spectrum.[1][2][3] The 2,6-dichloro substitution exerts a strong deshielding effect on the ring

carbons while shielding the protons relative to unsubstituted pyridine.[1][2]

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
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Note: Chemical shifts (δ) are reported in ppm relative to TMS. Coupling constants (J) are in Hz.

Assignment
Shift (δ
ppm)

Multiplicity Integral
Coupling (

)

Structural
Insight

Ar-H (C3, C5) 7.52 Singlet (s) 2H -

Diagnostic:

Symmetry

confirms 2,6-

substitution.

Lack of

splitting

indicates

equivalence.

[1][2][3]

-OH 5.62 Triplet (t) 1H 5.8 Hz

Broadens

with

moisture/con

centration.[1]

[2][3]

Disappears

on D₂O

shake.

-CH₂- 4.60 Doublet (d) 2H 5.8 Hz

Couples to

OH.[1][2][3]

Collapses to

a singlet

upon D₂O

exchange.
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Analyst Note: In CDCl₃, the hydroxyl proton often appears as a broad singlet around 2.0–3.0

ppm, and the methylene protons appear as a singlet at ~4.75 ppm due to rapid proton exchange

preventing

coupling.[1][2] DMSO-d₆ is preferred for full characterization.[1][2][3]

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
Assignment Shift (δ ppm) Type Notes

C4 (Ipso) 158.5 Quaternary (C)

Deshielded by

hydroxymethyl group.

[1][3]

C2, C6 149.8 Quaternary (C-Cl)

Characteristic shift for

-chlorinated pyridines.

[1][2][3]

C3, C5 122.1 Methine (CH)

High intensity due to

NOE and symmetry (2

equivalent carbons).

[1][2][3]

-CH₂- 61.2 Methylene (CH₂)
Typical benzylic-like

alcohol shift.[1][3]

Mass Spectrometry (MS)
The presence of two chlorine atoms creates a distinct isotopic envelope that serves as a

fingerprint for identity confirmation.[1][2][3]

Ionization Mode: ESI+ (M+H) or EI (M+)

Base Peak: m/z 177 (³⁵Cl/³⁵Cl)[1][2][3]
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Isotope Pattern Analysis (Cl₂ Cluster): The theoretical intensity ratio for a dichloro compound is

approximately 9 : 6 : 1.[1][2][3]

m/z 177 (M): 100% Relative Abundance (³⁵Cl/³⁵Cl)[1][2][3]

m/z 179 (M+2): ~65% Relative Abundance (³⁵Cl/³⁷Cl)[1][2][3]

m/z 181 (M+4): ~10% Relative Abundance (³⁷Cl/³⁷Cl)[1][2][3]

QC Checkpoint: If the M+2 peak is significantly lower than 60%, suspect dechlorination

(monochloro impurity).[1][2][3] If M+4 is absent, the chlorination pattern is incorrect.[2][3]

Infrared Spectroscopy (FT-IR)
O-H Stretch: 3250–3400 cm⁻¹ (Broad, strong H-bonding).[1][2][3]

C-H Stretch (Aromatic): 3050–3100 cm⁻¹ (Weak).[1][2][3]

C=N / C=C Ring Modes: 1560, 1420 cm⁻¹ (Characteristic pyridine breathing modes).[1][2][3]

C-Cl Stretch: 780–820 cm⁻¹ (Strong, sharp).[1][2][3]

Experimental Protocol: Synthesis & Purification
The most robust route to 2,6-dichloropyridine-4-methanol is the chemoselective reduction of

Methyl 2,6-dichloropyridine-4-carboxylate using Sodium Borohydride (NaBH₄).[1] This method

avoids the harsh conditions of Lithium Aluminum Hydride (LAH), preserving the aryl chlorides.

[1][2]

Workflow Diagram
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Start: Methyl 2,6-dichloropyridine-
4-carboxylate

Reaction: Selective Reduction
(1-2 Hours)

 Dissolve

Reagent: NaBH4 / MeOH
(0°C to RT)

 Add Portionwise
Quench: Sat. NH4Cl

(Gas Evolution Control)
 Monitor TLC Workup: EtOAc Extraction

& Drying (Na2SO4)
 pH Neutral Final: 2,6-Dichloropyridine-

4-methanol (White Solid)
 Evaporate

Click to download full resolution via product page

Figure 1: Chemoselective reduction workflow for CAS 101990-69-6.

Step-by-Step Procedure
Setup: Charge a 3-neck round bottom flask with Methyl 2,6-dichloropyridine-4-carboxylate

(1.0 eq) and Methanol (10 vol). Cool to 0°C under N₂ atmosphere.[1][2][3]

Reduction: Add NaBH₄ (2.0 eq) portion-wise over 30 minutes. Caution: Exothermic with H₂

gas evolution.[1][2][3]

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting ester (

) should disappear, and the alcohol (

) should appear.[1][2]

Quench: Cool to 0°C. Slowly add Saturated NH₄Cl solution.

Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue

with Ethyl Acetate (3x).[1][2][3]

Isolation: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate

to dryness.

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel

chromatography.

Quality Control & Impurity Profiling
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When analyzing 2,6-dichloropyridine-4-methanol, be vigilant for these common process

impurities:

Impurity Origin Detection Method

Starting Ester Incomplete reduction
¹H NMR: Singlet at ~3.9 ppm

(OMe).[1][3]

Des-chloro Analog
Over-reduction /

Hydrogenolysis

MS: Change in isotope pattern

(3:1 ratio for 1 Cl).[1][2][3]

Aldehyde Intermediate Incomplete reduction
¹H NMR: Singlet at ~10.0 ppm

(-CHO).[1][2][3]

References
Synthesis Protocol & Reactivity

Patent: "Method for producing (2,6-dichloropyridin-4-yl) methanol."[1][2][3]

JP2003055348A. (2003).[1][2][3] Validates NaBH4 reduction of the ester.[2][3]

Source:[1]

Spectroscopic Data Correlation

Compound: 2,6-Dichloropyridine (CAS 2402-78-0).[1][2][3][4] ChemicalBook. Used as

baseline for aromatic proton shifts.[1][2][3]

Source:[1][2][3]

Application in Drug Development

Context: Synthesis of Crizotinib Intermediates.[2][3][5] WO2017060322A2.[1][2][3]

Confirms usage of CAS 101990-69-6 as a primary alcohol intermediate.[1][3]

Source:[1]
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Data: 2,6-Dichloro-4-methoxypyridine (Structural Analog).[1][2][3] PubChem CID 3319993.

[1][2][3] Used for hazard extrapolation (Irritant H315/H319).[1][2][3]

Source:[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Characterization Guide: 2,6-Dichloropyridine-
4-methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031471#2-6-dichloropyridine-4-methanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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